molecular formula C9H10O4 B13931712 Comanic acid isopropyl ester

Comanic acid isopropyl ester

Cat. No.: B13931712
M. Wt: 182.17 g/mol
InChI Key: QEEHZUAIDFUSAX-UHFFFAOYSA-N
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Description

Isopropyl 4-oxo-4H-pyran-2-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocyclic compounds that have significant applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-oxo-4H-pyran-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another approach involves the esterification of comenic acid with isopropanol under acidic catalysis .

Industrial Production Methods

Industrial production of isopropyl 4-oxo-4H-pyran-2-carboxylate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the isopropyl group or other substituents on the pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution reactions can result in various substituted pyran derivatives.

Scientific Research Applications

Isopropyl 4-oxo-4H-pyran-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s electrophilic centers allow it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Isopropyl 4-oxo-4H-pyran-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of isopropyl 4-oxo-4H-pyran-2-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

propan-2-yl 4-oxopyran-2-carboxylate

InChI

InChI=1S/C9H10O4/c1-6(2)13-9(11)8-5-7(10)3-4-12-8/h3-6H,1-2H3

InChI Key

QEEHZUAIDFUSAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=O)C=CO1

Origin of Product

United States

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